molecular formula C7H9ClN2O B6209011 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride CAS No. 2703780-58-7

1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride

Cat. No.: B6209011
CAS No.: 2703780-58-7
M. Wt: 172.6
InChI Key:
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Description

1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H9ClN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its pyridine ring substituted with an amino group and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of 4-aminopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes that play a crucial role in disease progression, such as those involved in cancer and inflammation. By binding to these enzymes, it can modulate their activity and exert its therapeutic effects .

Comparison with Similar Compounds

  • 1-(3-aminopyridin-4-yl)ethan-1-one hydrochloride
  • 1-(3-aminopyridin-4-yl)ethanone

Comparison: 1-(4-aminopyridin-3-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted research and development .

Properties

CAS No.

2703780-58-7

Molecular Formula

C7H9ClN2O

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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